4'-Chloro-2-(hydroxymethyl)-5,5-dimethyl-3,4,5,6-tetrahydro-[1,1'-biphenyl]-3-ol
Description
4'-Chloro-2-(hydroxymethyl)-5,5-dimethyl-3,4,5,6-tetrahydro-[1,1'-biphenyl]-3-ol is a bicyclic organic compound featuring a partially hydrogenated biphenyl core. Its structure includes:
- A 4'-chloro substituent on the aromatic ring.
- Hydroxymethyl (-CH₂OH) and hydroxyl (-OH) groups at positions 2 and 3, respectively.
- 5,5-Dimethyl groups on the tetrahydro ring, introducing steric effects.
- A tetrahydro-[1,1'-biphenyl] backbone, which adopts a chair or boat conformation depending on substituent interactions.
Properties
IUPAC Name |
3-(4-chlorophenyl)-2-(hydroxymethyl)-5,5-dimethylcyclohex-2-en-1-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19ClO2/c1-15(2)7-12(13(9-17)14(18)8-15)10-3-5-11(16)6-4-10/h3-6,14,17-18H,7-9H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPLMNABCEYLONN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(C(=C(C1)C2=CC=C(C=C2)Cl)CO)O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19ClO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.76 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
4'-Chloro-2-(hydroxymethyl)-5,5-dimethyl-3,4,5,6-tetrahydro-[1,1'-biphenyl]-3-ol is a compound with potential biological significance. Its structure suggests that it may exhibit various biological activities, making it a subject of interest in medicinal chemistry and pharmacology.
- Molecular Formula : C15H17ClO
- Molecular Weight : 248.75 g/mol
- CAS Number : 1228837-05-5
Biological Activities
Research indicates that this compound may possess several biological activities, including:
1. Antimicrobial Activity
Various studies have explored the antimicrobial properties of compounds related to biphenyl derivatives. The presence of hydroxymethyl and chloro groups in the structure may enhance its interaction with microbial targets.
2. Antiproliferative Effects
The compound's structural features may also contribute to antiproliferative effects against cancer cell lines.
- Research Findings : In related studies involving biphenyl compounds, significant inhibition of cell proliferation was observed in various cancer cell lines. For instance, compounds with similar scaffolds demonstrated IC50 values less than 1 nM against specific tumor cell lines . This suggests that further investigation into the antiproliferative properties of this compound could yield promising results.
Understanding the mechanisms by which this compound exerts its biological effects is crucial for its potential application in therapeutics.
Potential Mechanisms
- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit key enzymes involved in cellular metabolism and proliferation.
- Interaction with Cellular Targets : The presence of hydroxymethyl and chloro groups may facilitate binding to specific receptors or enzymes within cells.
Data Table: Biological Activities
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects and Functional Group Diversity
Table 1: Substituent and Functional Group Comparison
Key Observations :
- Halogen Effects : The target compound’s 4'-Cl substituent has lower electronegativity and van der Waals radius compared to the 4'-Br in the dicarboxylate analog , likely leading to weaker halogen bonding but similar steric bulk.
- Polarity : The target’s hydroxyl/hydroxymethyl groups enhance hydrophilicity, contrasting with the thiophene and ester groups in the dicarboxylate compound, which increase lipophilicity .
- Steric Hindrance : The 5,5-dimethyl groups in the target compound may enforce a more rigid tetrahydro ring conformation compared to the thiophene-disordered analog .
Molecular Conformation and Crystal Packing
Table 2: Structural and Crystallographic Comparison
Analysis :
- The target compound’s dimethyl groups likely restrict ring flexibility, promoting a chair conformation, whereas the dicarboxylate analog adopts a distorted boat due to steric clashes from the thiophene group .
- Disorder in the dicarboxylate compound’s thiophene and ester groups suggests dynamic flexibility absent in the target compound’s rigid hydroxylated structure .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
